

Commercial suppliers of Methyltriphenylphosphonium iodide-d3

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Compound of Interest

Compound Name: *Methyltriphenylphosphonium
iodide-d3*

Cat. No.: *B028801*

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A Technical Guide to **Methyltriphenylphosphonium Iodide-d3** for Researchers and Drug Development Professionals

This guide provides an in-depth overview of **Methyltriphenylphosphonium iodide-d3**, a deuterated organophosphorus compound primarily utilized as a reagent in organic synthesis. Its application is of particular interest to researchers in medicinal chemistry and drug development for the introduction of a deuterated methyl group into molecules, a technique often employed to study reaction mechanisms, understand metabolic pathways, or create deuterated standards for analytical purposes.

Commercial Availability

Methyltriphenylphosphonium iodide-d3 is available from several commercial chemical suppliers. The following table summarizes key quantitative data from a selection of these suppliers to aid in procurement for research and development purposes.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number	Molecular Formula
Toronto Research Chemicals	M330997	Not specified	1g, 5g, 2.5g	1560-56-1	C ₁₉ H ₁₅ D ₃ IP
Sigma-Aldrich	Not specified	95 atom % D	Bulk/On-demand	1560-56-1	CD ₃ P(C ₆ H ₅) ₃ I
Adva Tech Group Inc.	Not specified	>95% (HPLC)	Inquire for details	1560-56-1	C ₁₉ H ₁₅ D ₃ IP
Cymit Quimica	TR-M330997	Not specified	1g, 5g, 2.5g	1560-56-1	C ₁₉ H ₁₅ D ₃ IP
Cymit Quimica	3U-D0844	99 atom % D	5g	1560-56-1	CD ₃ P(C ₆ H ₅) ₃ I
CHEMLYTE SOLUTIONS CO.,LTD	Not specified	Industrial Grade	Inquire for details	1560-56-1	C ₁₉ H ₁₅ D ₃ IP

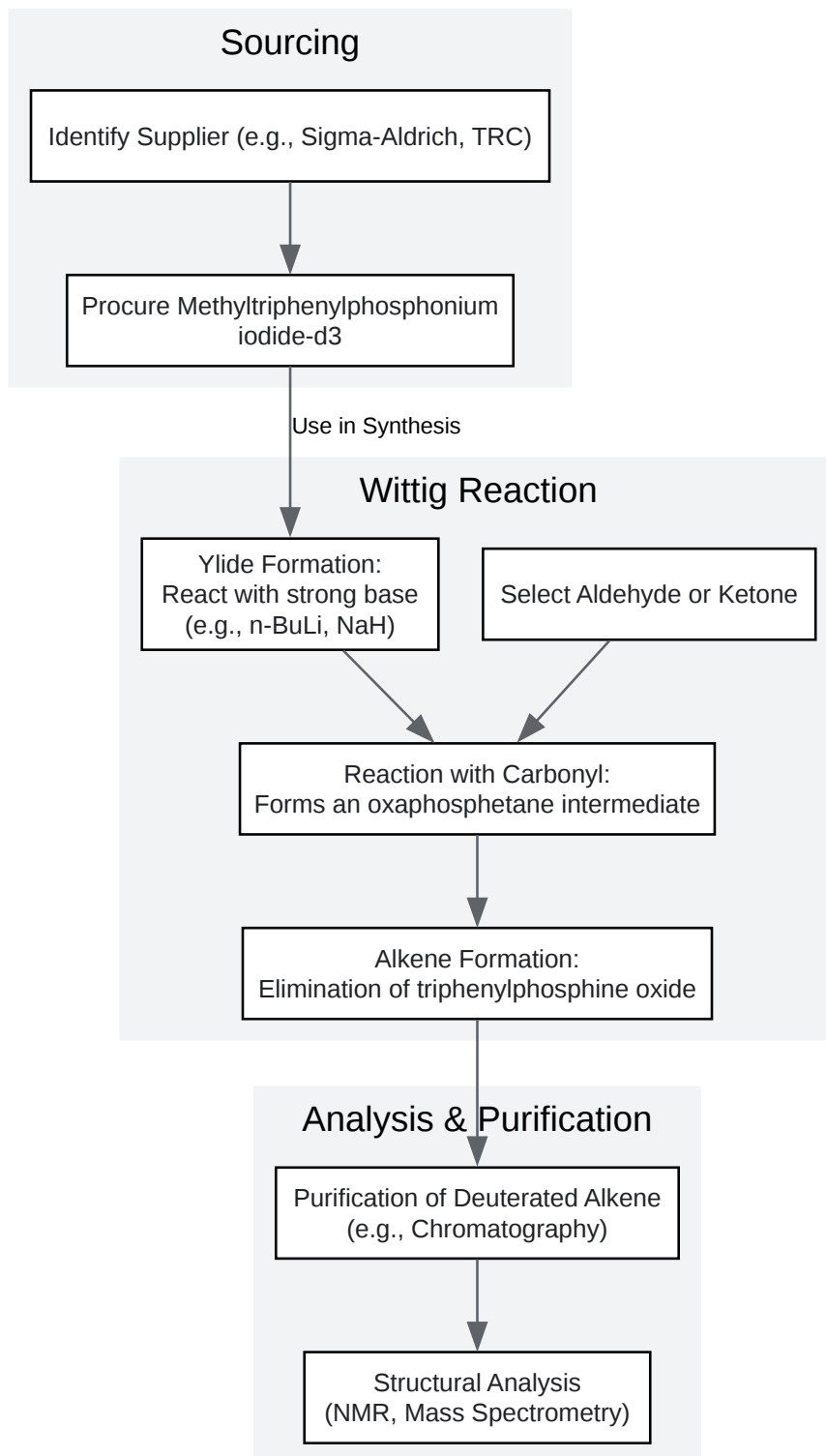
Core Application: The Wittig Reaction

Methyltriphenylphosphonium iodide-d3 serves as a precursor to a deuterated Wittig reagent. The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] The reaction involves the treatment of the phosphonium salt with a strong base to form a phosphonium ylide, which then reacts with a carbonyl compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the utilization of **Methyltriphenylphosphonium iodide-d3** in a laboratory setting, from procurement to the final analysis of the synthesized alkene.

General Workflow for Methyltriphenylphosphonium Iodide-d3 Application



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General workflow for sourcing and using **Methyltriphenylphosphonium iodide-d3**.

Experimental Protocol: General Procedure for the Wittig Reaction

While a specific protocol for **Methyltriphenylphosphonium iodide-d3** is not readily available in the searched literature, a general procedure for the Wittig reaction using a similar non-deuterated phosphonium salt can be adapted. The following is a representative methodology.

1. Preparation of the Phosphonium Ylide (Wittig Reagent):

- **Methyltriphenylphosphonium iodide-d3** is suspended in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
- The suspension is cooled to a low temperature (typically 0 °C to -78 °C).
- A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added dropwise to the suspension. The formation of the ylide is often indicated by a color change.

2. Reaction with the Carbonyl Compound:

- The selected aldehyde or ketone, dissolved in the same anhydrous solvent, is added slowly to the ylide solution at a controlled temperature.
- The reaction mixture is stirred for a period ranging from a few hours to overnight, allowing for the formation of the oxaphosphetane intermediate.

3. Work-up and Purification:

- The reaction is quenched by the addition of a protic solvent, such as water or a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent.
- The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

- The resulting crude product, a mixture of the desired alkene and triphenylphosphine oxide, is purified using techniques such as column chromatography or recrystallization.

Application in Drug Discovery and Development

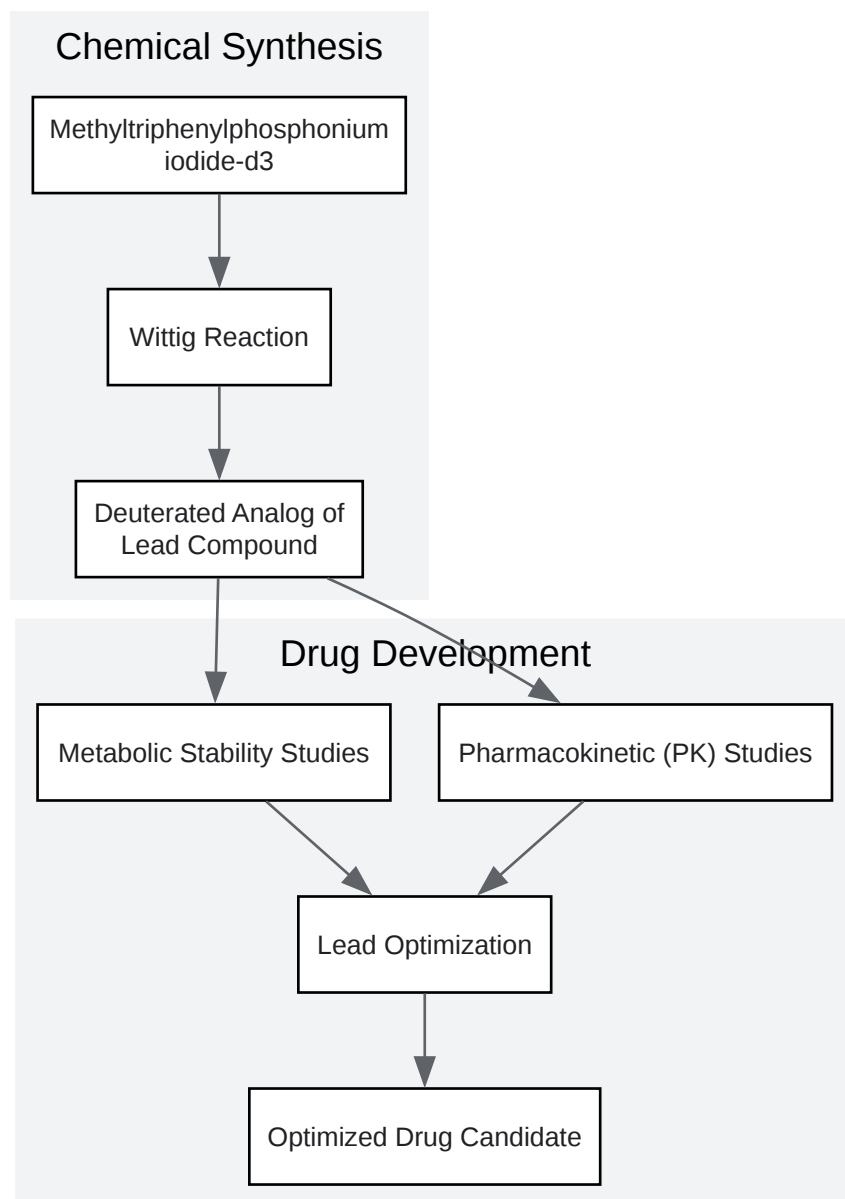
In the context of drug discovery, the use of deuterated compounds like those synthesized using **Methyltriphenylphosphonium iodide-d3** is a key strategy in what is known as the "deuterium kinetic isotope effect." By selectively replacing hydrogen atoms with deuterium at sites of metabolic transformation, the rate of metabolism of a drug candidate can be slowed down. This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of potentially toxic metabolites. Model-informed drug discovery and development (MID3) frameworks can be used to predict and evaluate the impact of such isotopic substitution.^{[3][4]}

The synthesis of deuterated analogs of lead compounds allows researchers to investigate metabolic stability and to produce internal standards for pharmacokinetic studies.

Signaling Pathways and Logical Relationships

As **Methyltriphenylphosphonium iodide-d3** is a synthetic reagent, it does not directly participate in biological signaling pathways. Its relevance lies in its role in the synthesis of molecules that may interact with such pathways. The logical relationship of its use in drug development is outlined in the following diagram.

Role of Deuterated Synthesis in Drug Development



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Conceptual flow of using deuterated synthesis for drug lead optimization.

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